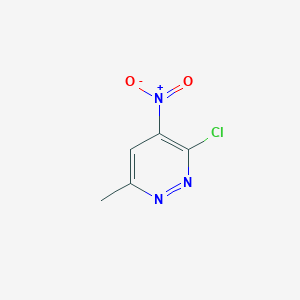

3-Chloro-6-methyl-4-nitropyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

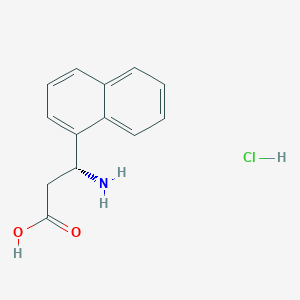

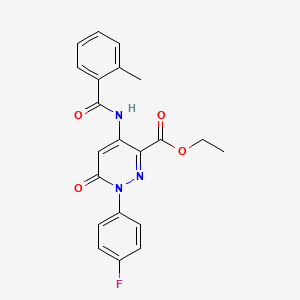

3-Chloro-6-methyl-4-nitropyridazine (CMPN) is an organic compound that has a wide range of uses in the scientific research field. It is a member of the pyridazine class of heterocyclic compounds, which contain a six-membered ring of nitrogen atoms and two additional carbon atoms. CMPN has been used in a variety of applications, from synthesizing polymers to studying the mechanism of action of drugs.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

3-Chloro-6-methyl-4-nitropyridazine is involved in various chemical reactions, particularly focusing on the displacement of chlorine and the formation of derivatives. For instance, the reaction of 3-chloro-6-methyW-nitropyridazine 1-oxide with methanolic ammonia led to the replacement of the chlorine atom by a methoxy group and an amino group, indicating its reactivity and potential for creating diverse chemical structures. Such compounds play a crucial role in further chemical research and synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Sakamoto & Plas, 1977).

Synthesis of Pyridazine Derivatives

The compound has been pivotal in the synthesis of pyridazine derivatives. Notably, nitration of 3,4-dimethylpyridazine N-oxide derivatives, including 6-chloro-3, 4-dimethylpyridazine, led to the formation of γ-nitropyridazine N-oxides. These derivatives are then transformed into aminopyridazines, suggesting its importance in the synthesis of pyridazine-based structures that have potential applications in pharmaceuticals and agrochemicals (Nakagome, 1963).

Potential in Anticancer Research

Compounds related to 3-Chloro-6-methyl-4-nitropyridazine have been investigated for their antitumor activities. Notably, 4-nitropyridazine 1-oxides and related compounds were tested with the AH-13 system, and some were found effective, such as 3,6-dimethoxy-4-nitropyridazine 1-oxide and 4-nitrocinnoline 1-oxide. This indicates the potential of derivatives of 3-Chloro-6-methyl-4-nitropyridazine in the development of anticancer agents (Kamiya et al., 1977).

Role in Developing Antimicrobial Agents

3-Chloro-6-methyl-4-nitropyridazine is involved in the synthesis of compounds with antimicrobial properties. Specifically, 3-acetamido-6-alkoxypyridazine, 3-amino-6-alkoxypyridazine, and their oxides were synthesized with substituent groups like nitro, amino, hydroxyamino, and others at the 5-position of the pyridazine rings. Some of these compounds exhibited excellent in vitro effects on pathogenic bacteria, highlighting the compound's significance in developing new antimicrobial agents (Horie, 1963).

Eigenschaften

IUPAC Name |

3-chloro-6-methyl-4-nitropyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c1-3-2-4(9(10)11)5(6)8-7-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSQGLEDPHWDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-4-nitropyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)